molecular formula C16H17BrO2 B14689422 4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol CAS No. 34238-77-2

4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol

Katalognummer: B14689422
CAS-Nummer: 34238-77-2
Molekulargewicht: 321.21 g/mol
InChI-Schlüssel: PQLRBNDVZKOYOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol is an organic compound characterized by the presence of a bromophenoxy group attached to a tetramethylphenol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol typically involves the reaction of 4-bromophenol with 2,3,5,6-tetramethylphenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Phenols and dehalogenated products.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the bromophenoxy group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromophenol: A simpler analog with a single bromophenol group.

    2,3,5,6-Tetramethylphenol: Lacks the bromophenoxy group but shares the tetramethylphenol core.

    4-(4-Bromophenoxy)phenol: Similar structure but without the tetramethyl groups.

Uniqueness

4-(4-Bromophenoxy)-2,3,5,6-tetramethylphenol is unique due to the combination of the bromophenoxy and tetramethylphenol groups, which confer distinct chemical properties and potential applications. The presence of multiple methyl groups can enhance the compound’s lipophilicity and stability, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

34238-77-2

Molekularformel

C16H17BrO2

Molekulargewicht

321.21 g/mol

IUPAC-Name

4-(4-bromophenoxy)-2,3,5,6-tetramethylphenol

InChI

InChI=1S/C16H17BrO2/c1-9-11(3)16(12(4)10(2)15(9)18)19-14-7-5-13(17)6-8-14/h5-8,18H,1-4H3

InChI-Schlüssel

PQLRBNDVZKOYOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1O)C)C)OC2=CC=C(C=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.